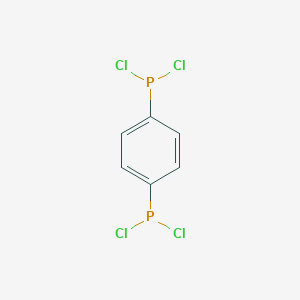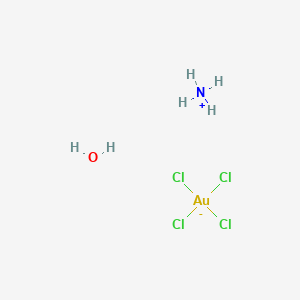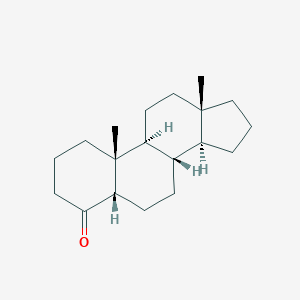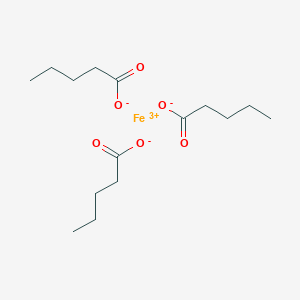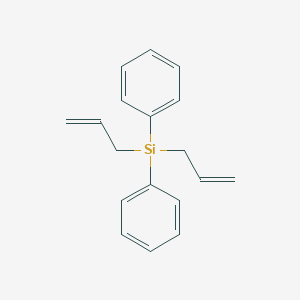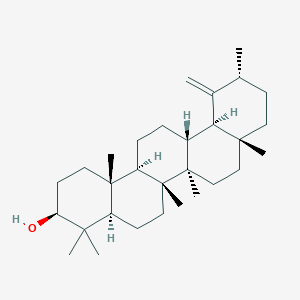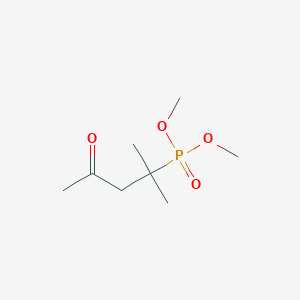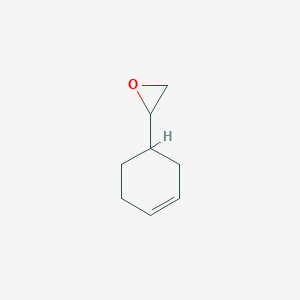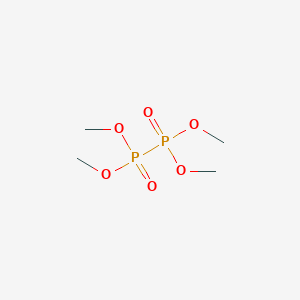
Hypophosphoric acid, tetramethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypophosphoric acid, tetramethyl ester is a chemical compound with the molecular formula C5H16O6P2. It is commonly known as HPA-TME and is a colorless liquid with a characteristic odor. HPA-TME is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of HPA-TME is not well understood. It is believed that HPA-TME acts as a phosphorylating agent and can react with nucleophiles such as alcohols, amines, and thiols. It can also act as a Lewis acid and catalyze reactions such as Friedel-Crafts acylation.
Efectos Bioquímicos Y Fisiológicos
HPA-TME has been shown to have antimicrobial properties. It inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. HPA-TME has also been shown to have antitumor activity. It inhibits the growth of cancer cells and induces apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HPA-TME is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is easy to handle and has a long shelf life. However, HPA-TME is highly reactive and can be hazardous if not handled properly. It is also expensive and not readily available in large quantities.
Direcciones Futuras
There are several future directions for the use of HPA-TME in scientific research. One area of interest is the development of new phosphorus-containing polymers and resins. HPA-TME can be used as a crosslinking agent for these materials, which could have applications in areas such as coatings and adhesives.
Another area of interest is the use of HPA-TME in the synthesis of new drugs. HPA-TME has been shown to have antimicrobial and antitumor activity, and it could be used as a starting material for the synthesis of new drugs with these properties.
Conclusion:
In conclusion, HPA-TME is a versatile reagent that has many applications in scientific research. It is used in organic synthesis, the preparation of phosphorus-containing polymers and resins, and as a flame retardant for plastics. HPA-TME has antimicrobial and antitumor properties and could be used in the development of new drugs. However, it is highly reactive and must be handled with care.
Métodos De Síntesis
HPA-TME is synthesized by reacting trimethyl phosphite with phosphorus pentoxide. The reaction is carried out at a temperature of 160-170°C for 5-6 hours. The product is then purified by distillation under reduced pressure. The yield of HPA-TME is around 70-80%.
Aplicaciones Científicas De Investigación
HPA-TME is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, especially in the synthesis of phosphorus-containing compounds. HPA-TME is also used in the preparation of phosphorus-containing polymers and resins. It is used as a crosslinking agent for epoxy resins and as a flame retardant for plastics.
Propiedades
Número CAS |
15103-99-8 |
|---|---|
Nombre del producto |
Hypophosphoric acid, tetramethyl ester |
Fórmula molecular |
C4H12O6P2 |
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
[dimethoxyphosphoryl(methoxy)phosphoryl]oxymethane |
InChI |
InChI=1S/C4H12O6P2/c1-7-11(5,8-2)12(6,9-3)10-4/h1-4H3 |
Clave InChI |
LWASJEZSIVAZJX-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)P(=O)(OC)OC |
SMILES canónico |
COP(=O)(OC)P(=O)(OC)OC |
Otros números CAS |
15103-99-8 |
Sinónimos |
Hypophosphoric acid tetramethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
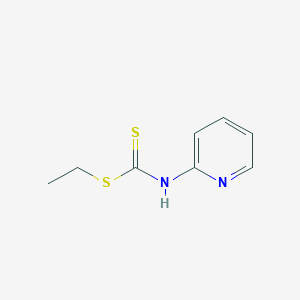
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
